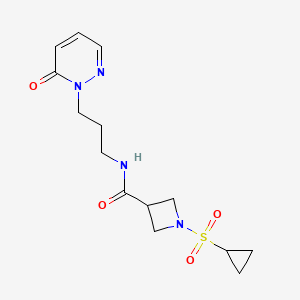![molecular formula C12H6N4S2 B2918533 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile CAS No. 73373-10-1](/img/structure/B2918533.png)
2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyridine Derivatives in Medical Research
Pyridine derivatives, such as sulfapyridine and phenazopyridine, have been studied for their therapeutic effects and applications in medicine. For instance, sulfapyridine has been evaluated for its efficacy against bacterial infections, with early research indicating less toxicity and high effectiveness against common pathogens (Finland, Strauss, & Peterson, 1941). Phenazopyridine, known for treating urinary tract infections, has been reported to cause methemoglobinemia in overdose situations (Gold & Bithoney, 2003).
Pyridine Derivatives in Environmental and Toxicology Studies
Research has also focused on the environmental exposure and toxicology of pyridine derivatives. For example, a study on the exposure to organophosphorus and pyrethroid pesticides in children in South Australia identified potential risks associated with these chemicals, although not directly related to pyridine derivatives, it underscores the importance of understanding chemical exposures in environmental health (Babina, Dollard, Pilotto, & Edwards, 2012).
Pyridine Derivatives in Chemical Stability and Pharmacokinetics
Studies have also delved into the chemical stability and pharmacokinetics of pyridine derivatives. For example, research into the stability of pyridinoline and deoxypyridinoline in urine underscores the importance of understanding the stability of chemical markers for medical diagnostics (Gerrits, Thijssen, & van Rijn, 1995).
Pyridine Derivatives in Allergy and Contact Dermatitis
Allergic reactions to pyridine derivatives used in antimicrobial coatings have been reported, with a case of severe contact dermatitis caused by a pyridine derivative in polyvinyl chloride leather, highlighting the potential for allergic reactions to such compounds (Huh, Masuji, Tada, Arata, & Kaniwa, 2001).
Propiedades
IUPAC Name |
2-[(3-cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4S2/c13-7-9-3-1-5-15-11(9)17-18-12-10(8-14)4-2-6-16-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBEPZYGVMTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSC2=C(C=CC=N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)
![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)

![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2918458.png)
![2-[1-(2-Indol-1-ylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2918459.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)


